N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a complex organic compound that features a combination of imidazole and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.
Attachment of the Sulfanyl Group: The 2,5-dimethylphenylmethyl sulfanyl group is introduced via a nucleophilic substitution reaction.
Sulfonylation: The sulfonyl group is added using sulfonyl chloride in the presence of a base.
Final Coupling: The final step involves coupling the sulfonylated imidazole with 4-acetamidophenyl using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Due to its imidazole and sulfonyl groups, it may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Materials Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can serve as a tool compound for studying various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The imidazole ring can act as a ligand for metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide: shares similarities with other imidazole-containing compounds such as:
Uniqueness
What sets this compound apart is the specific combination of functional groups, which may confer unique biological activities and chemical reactivity. The presence of both sulfanyl and sulfonyl groups along with the imidazole ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
N-[4-[[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-14-4-5-15(2)17(12-14)13-27-20-21-10-11-23(20)28(25,26)19-8-6-18(7-9-19)22-16(3)24/h4-9,12H,10-11,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDWOWUGGUMYSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.